diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate: is a complex organic compound with significant implications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the long-chain fatty acid amide, followed by the introduction of the hydroxy group and the diazanium group. The final step involves the phosphorylation of the hydroxy group to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the diazanium group, converting it into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphates.
Scientific Research Applications
Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to membrane receptors, modulating signaling pathways that regulate cellular functions. It may also interact with enzymes, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diazonium salts: Share the diazanium group but differ in their overall structure and reactivity.
Phospholipids: Contain phosphate groups and long-chain fatty acids but lack the diazanium group.
Amino alcohols: Feature hydroxy and amino groups but do not have the long-chain fatty acid or phosphate ester.
Uniqueness
Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C42H90N3O6P |
---|---|
Molecular Weight |
764.2 g/mol |
IUPAC Name |
diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate |
InChI |
InChI=1S/C42H84NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h35,37,40-41,44H,3-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3/b37-35+;;/t40-,41+;;/m0../s1 |
InChI Key |
LVZNOWSTPRWXNZ-CUFRBMJWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])[O-])[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.